REACTION_CXSMILES
|
[C:1]([O:5][K])([CH3:4])([CH3:3])C.N1C=CC=CC=1.I[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1O.[N+:21]([C:24]1C=C([N+]([O-])=O)C2OC3C=CC=CC=3[C:26]=2[CH:25]=1)([O-:23])=[O:22]>C(COC)OC.[Cu]I>[N+:21]([C:24]1[C:4]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[O:5][C:1]=2[CH:3]=[CH:26][CH:25]=1)([O-:23])=[O:22]
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Name
|
|
Quantity
|
280 mL
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
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IC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
2,4-dinitrodibenzofuran
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC2=C(OC3=C2C=CC=C3)C(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
CuI
|
Quantity
|
10.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flame dried 3-neck flask
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed for 2.5 h
|
Duration
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2.5 h
|
Type
|
CUSTOM
|
Details
|
After completion, reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
carefully quenched with 8M H2SO4
|
Type
|
FILTRATION
|
Details
|
Dark color solution was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was partitioned between ethylacetate and water
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted twice with ethylacetate
|
Type
|
WASH
|
Details
|
Combined organic layer was washed with sodium sulfite solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Organic solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by flash chromatography over silica gel with 20% DCM/Hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2OC3=C(C21)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 101.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |